Piperidin-1-yl-[4-[1-(thiolan-3-yl)piperidin-4-yl]oxyphenyl]methanone
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Overview
Description
Piperidin-1-yl-[4-[1-(thiolan-3-yl)piperidin-4-yl]oxyphenyl]methanone is a complex organic compound that features a piperidine ring, a thiolane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl-[4-[1-(thiolan-3-yl)piperidin-4-yl]oxyphenyl]methanone typically involves multiple steps, starting with the preparation of the piperidine and thiolane intermediates. One common method involves the reaction of 4-piperidone with thiolane-3-carboxylic acid under acidic conditions to form the thiolane-piperidine intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl-[4-[1-(thiolan-3-yl)piperidin-4-yl]oxyphenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiolane rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Piperidin-1-yl-[4-[1-(thiolan-3-yl)piperidin-4-yl]oxyphenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidin-1-yl-[4-[1-(thiolan-3-yl)piperidin-4-yl]oxyphenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Piperidin-1-ylbenzonitrile: Similar structure but with a nitrile group instead of the methanone group.
3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring but lacks the thiolane and phenyl groups.
Uniqueness
Piperidin-1-yl-[4-[1-(thiolan-3-yl)piperidin-4-yl]oxyphenyl]methanone is unique due to its combination of piperidine, thiolane, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
piperidin-1-yl-[4-[1-(thiolan-3-yl)piperidin-4-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c24-21(23-11-2-1-3-12-23)17-4-6-19(7-5-17)25-20-8-13-22(14-9-20)18-10-15-26-16-18/h4-7,18,20H,1-3,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVBWLPDPVRXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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